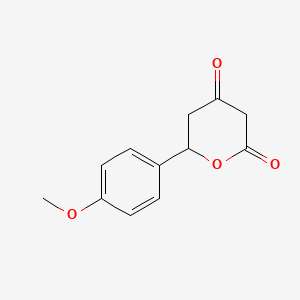
Pentatriacontanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentatriacontanamide is a long-chain fatty acid amide with the molecular formula C35H71NO
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentatriacontanamide can be synthesized through the reaction of pentatriacontanoic acid with ammonia or an amine under specific conditions. The reaction typically involves heating the acid with the amine in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the fatty acid and amine are combined under controlled temperature and pressure conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentatriacontanamide can undergo various chemical reactions, including:
Oxidation: The amide can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the amide can yield the corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentatriacontanoic acid.
Reduction: Formation of pentatriacontylamine.
Substitution: Formation of various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying long-chain amides and their properties.
Biology: Investigated for its role in biological systems, including its potential as a signaling molecule.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of pentatriacontanamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Hexatriacontanamide: Another long-chain fatty acid amide with similar properties.
Octatriacontanamide: A longer-chain amide with comparable chemical behavior.
Tetratriacontanamide: A slightly shorter-chain amide with similar applications.
Uniqueness
Pentatriacontanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Its distinct structure may result in unique interactions with biological systems and specific applications in various fields.
Propiedades
Número CAS |
141681-85-8 |
|---|---|
Fórmula molecular |
C35H71NO |
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
pentatriacontanamide |
InChI |
InChI=1S/C35H71NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35(36)37/h2-34H2,1H3,(H2,36,37) |
Clave InChI |
AMCHJBUQQWLMES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)


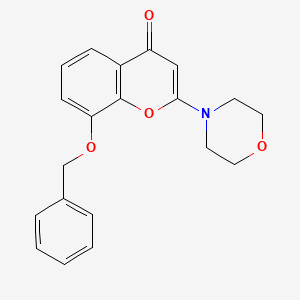

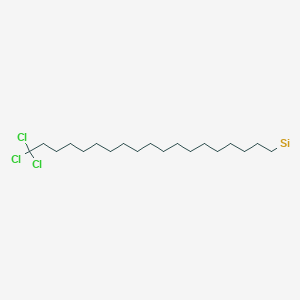

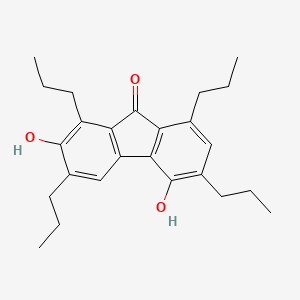
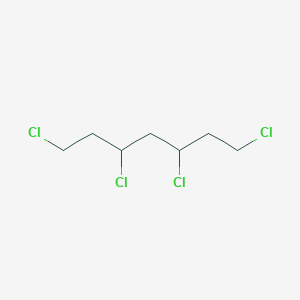
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
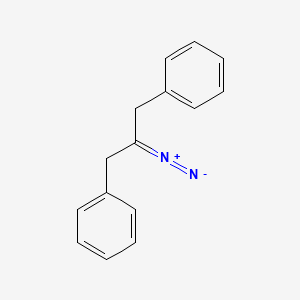

![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
